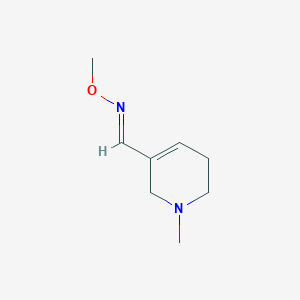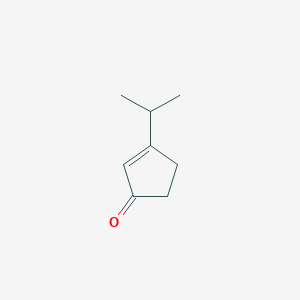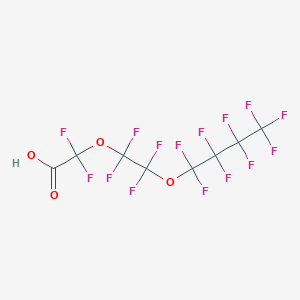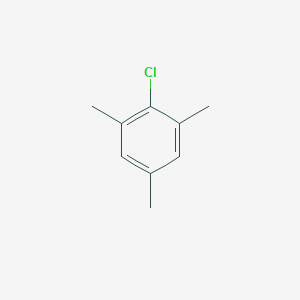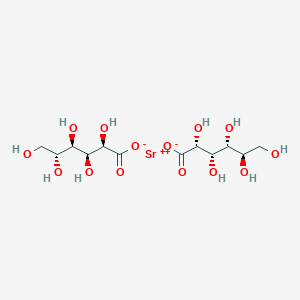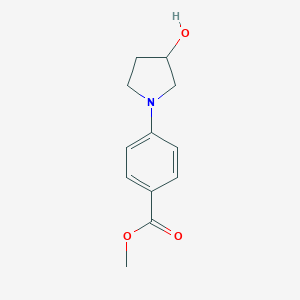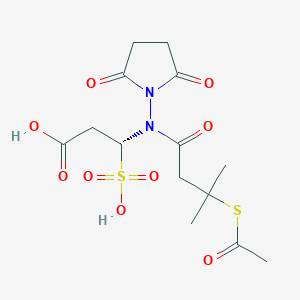
5-Brom-2-chlor-4-morpholinopyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Bromo-2-chloro-4-morpholinopyrimidine is a halogenated pyrimidine derivative that is of interest due to its potential applications in pharmaceutical and chemical fields. Pyrimidine compounds are nitrogen-containing heterocycles that are significant in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of related pyrimidine compounds involves multi-step reactions with various reagents and conditions. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Another example is the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, where a Vilsmeier-Haack reagent is used to protect the amino group during the synthesis process .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by X-ray crystallography analysis. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined and found to crystallize in the monoclinic crystal system . The crystal structure is stabilized by intramolecular hydrogen bonds, which are crucial for the stability and reactivity of the compound.
Chemical Reactions Analysis
The presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile synthetic intermediates. They can undergo various chemical reactions, such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the easy diversification of the pyrimidine core into a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The crystalline form, hydrogen bonding, and halogen substituents play a significant role in determining their reactivity, solubility, and stability. For instance, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, shows that the morpholine ring adopts a chair conformation, and the butadiene unit is not planar, indicating conjugation effects .
Wissenschaftliche Forschungsanwendungen
Katalyse und Synthetische Chemie
BCMP-Derivate können als Liganden in Übergangsmetall-katalysierten Reaktionen wirken. Ihre Morpholin-Einheit bietet einen Chelateffekt, der Metallkomplexe stabilisiert. Forscher verwenden BCMP-Liganden in Kreuzkupplungsreaktionen, C–H-Aktivierung und anderen Transformationen. Darüber hinaus finden BCMP-basierte Katalysatoren Anwendungen in der asymmetrischen Synthese.
Weitere technische Informationen finden Sie auf der Sigma-Aldrich Produktseite .
Safety and Hazards
The safety information for 5-Bromo-2-chloro-4-morpholinopyrimidine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-chloro-4-morpholinopyrimidine is applied as a pharmaceutical intermediate, in the synthesis of pharmaceutical goods such as inhibitors . It is also employed in the cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-chloro-4-morpholinopyrimidine is not well-understood at this time. It is known to participate in cross-coupling reactions with indium organometallics
Eigenschaften
IUPAC Name |
4-(5-bromo-2-chloropyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHIFOKLBHDEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365353 |
Source


|
| Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139502-01-5 |
Source


|
| Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
